molecular formula C39H43N3O10 B13145598 Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) CAS No. 944283-24-3

Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)

Cat. No.: B13145598
CAS No.: 944283-24-3
M. Wt: 713.8 g/mol
InChI Key: DFVACCVHZMRMBO-CONSDPRKSA-N
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Description

“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is a synthetic compound used in peptide synthesis. It consists of two amino acids, serine and tryptophan, each protected by different protecting groups. The Boc (tert-butyloxycarbonyl) group protects the serine, while the Fmoc (fluorenylmethyloxycarbonyl) and Boc groups protect the tryptophan. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” typically involves the following steps:

    Protection of Amino Acids: Serine is protected with a Boc group, and tryptophan is protected with both Fmoc and Boc groups.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle multiple steps of the synthesis process efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.

Chemical Reactions Analysis

Types of Reactions

“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” can undergo several types of reactions:

    Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.

    Coupling Reactions: Further coupling with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

    Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or coupled.

Scientific Research Applications

“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is used in various scientific research applications:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.

    Biological Studies: Peptides synthesized using this compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(1)-OH: A protected form of serine used in peptide synthesis.

    Fmoc-Trp(Boc)-OH: A protected form of tryptophan used in peptide synthesis.

Uniqueness

“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is unique due to the combination of protecting groups and the specific amino acids involved. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in complex peptide synthesis.

Properties

CAS No.

944283-24-3

Molecular Formula

C39H43N3O10

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1

InChI Key

DFVACCVHZMRMBO-CONSDPRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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